molecular formula C25H25N5O2 B11661990 N'-(4-(Diethylamino)2-HO-benzylidene)3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide

N'-(4-(Diethylamino)2-HO-benzylidene)3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11661990
M. Wt: 427.5 g/mol
InChI Key: YIBMRCJUYUJQFX-WGOQTCKBSA-N
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Description

N’-(4-(Diethylamino)2-HO-benzylidene)3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by its complex structure, which includes a diethylamino group, a hydroxyl group, a benzylidene moiety, a naphthyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Diethylamino)2-HO-benzylidene)3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with 3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve the use of more robust purification techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N’-(4-(Diethylamino)2-HO-benzylidene)3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The benzylidene moiety can be reduced to form a benzyl group.

    Substitution: The diethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a benzyl derivative.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N’-(4-(Diethylamino)2-HO-benzylidene)3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its overall effect.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-(Dimethylamino)benzylidene)3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
  • N’-(4-(Diethylamino)benzylidene)3-(2-phenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-(4-(Diethylamino)2-HO-benzylidene)3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both a diethylamino group and a hydroxyl group on the benzylidene moiety, which can influence its reactivity and interactions. The combination of these functional groups with the naphthyl and pyrazole rings provides a distinct chemical profile that can be exploited for various applications.

Properties

Molecular Formula

C25H25N5O2

Molecular Weight

427.5 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H25N5O2/c1-3-30(4-2)21-12-11-20(24(31)14-21)16-26-29-25(32)23-15-22(27-28-23)19-10-9-17-7-5-6-8-18(17)13-19/h5-16,31H,3-4H2,1-2H3,(H,27,28)(H,29,32)/b26-16+

InChI Key

YIBMRCJUYUJQFX-WGOQTCKBSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3)O

Origin of Product

United States

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